molecular formula C19H28N2O3 B3370081 Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 313238-51-6

Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B3370081
CAS No.: 313238-51-6
M. Wt: 332.4 g/mol
InChI Key: GMERESWKDRCPSN-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a diazabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane core. The tert-butyl and benzyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are present at each stage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of more efficient catalysts, higher reaction concentrations, and continuous flow processes to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the diazabicyclo nonane core or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new groups at specific positions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities due to its structural complexity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or to reduce side effects, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.

Comparison with Similar Compounds

  • Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness: Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[331]nonane-3-carboxylate is unique due to the specific arrangement of its functional groups and the presence of both a tert-butyl and benzyl group

Properties

IUPAC Name

tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-17,22H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMERESWKDRCPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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